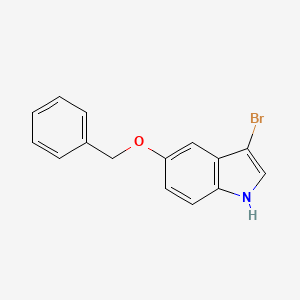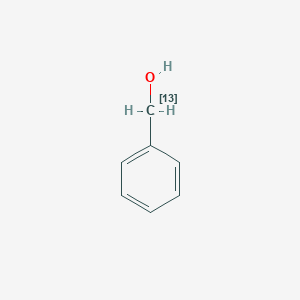
2,6-Dimethylphenyl cyanate
Descripción general
Descripción
2,6-Dimethylphenyl cyanate is a chemical compound with the molecular formula C9H9NO . It is also known as 4,4’-methylenebis(this compound) and AROCY M-10 .
Synthesis Analysis
The synthesis of cyanate ester binders, such as this compound, dates back to the early 1960s . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis . Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols .Molecular Structure Analysis
The molecular structure of this compound is based on InChI annotation from IUCLID reference substances database and stored in the ECHA database . The IUPAC Standard InChI is InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 .Chemical Reactions Analysis
Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols .Aplicaciones Científicas De Investigación
Photolysis and Rearrangement
- Photolysis of 2,6-Dimethylphenyl Azide : When photolyzed in nitrogen matrices at low temperatures, 2,6-dimethylphenyl azide produces 2,6-dimethylphenylnitrene. In the presence of CO, the nitrene forms the corresponding isocyanate. Shorter wavelength irradiation leads to an inefficient rearrangement to azacycloheptatetraene (Dunkin, Donnelly, & Lockhart, 1985).
Polymer Synthesis
- Synthesis of Polymers with Pendant Cyanate Ester Groups : Monomers like 4-vinylphenyl cyanate and 2,6-dimethyl-4-vinylphenyl cyanate were synthesized and used in styrene copolymers via free radical polymerization. These copolymers are sensitive to UV light and crosslink upon irradiation, with the cyanate ester groups isomerizing to isocyanate groups (Kern et al., 1998).
Thermal and Dielectric Properties
- Synthesis of Low Dielectric Thermoset : A dipentene-containing cyanate ester was synthesized using 2,6-dimethylphenol and studied for its thermal properties. It showed lower dielectric constant and higher thermal stability compared to bisphenol A dicyanate ester, making it suitable for specific applications like electronics (Lin et al., 2004).
Catalytic and Chemical Reactions
- Catalytic Enantioselective Conjugate Addition of Cyanide : A catalytic process involving 2,6-dimethylphenol demonstrated enantioselective conjugate addition of cyanide to enones. This method showed excellent enantioselectivity and a wide substrate scope, important for organic synthesis (Tanaka, Kanai, & Shibasaki, 2008).
Nanocrystal Growth Study
- In Situ Tracking of Heterogeneous Nucleation in Nanocrystal Growth : 2,6-Dimethylphenyl isocyanide (2,6-DMPI) was used as a spectroscopic probe to study the heterogeneous nucleation and deposition of Pd on Ag nanocubes. This method allows for real-time, in situ tracking with atomic-level sensitivity, useful in nanotechnology research (Wu & Qin, 2018).
Catalytic Synthesis
- One-Step Synthesis of 2,6-Dimethylphenol : A study demonstrated the one-step synthesis of 2,6-dimethylphenol from methanol and cyclohexanol over magnesium oxide supported chromium catalysts. This process is significant for industrial applications in chemical synthesis (Wang, Tsai, Tsai, & Cheng, 1995).
Safety and Hazards
Direcciones Futuras
The future directions in the field of cyanate ester binders, such as 2,6-Dimethylphenyl cyanate, are determined by the desire to improve the properties of the polymers on their basis . This includes increasing the glass transition temperature, reducing inflammability, improving impact resistance, decreasing dielectric permittivity, decreasing moisture absorption, improving resistance to thermal oxidation, enhancing processability, and avoiding the use of petroleum stock .
Propiedades
IUPAC Name |
(2,6-dimethylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)11-6-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEZUSFKACELMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498828 | |
| Record name | 2,6-Dimethylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1125-43-5 | |
| Record name | 2,6-Dimethylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



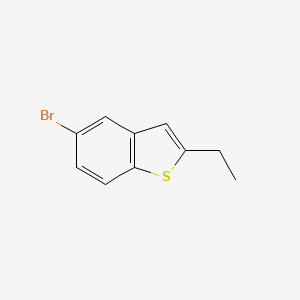
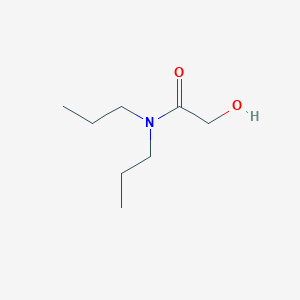
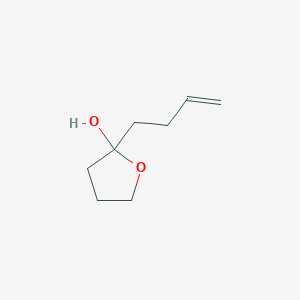

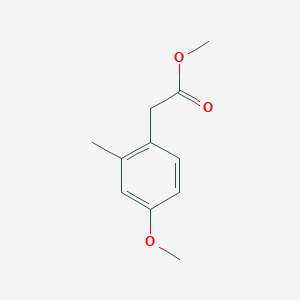

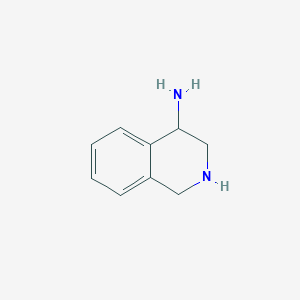
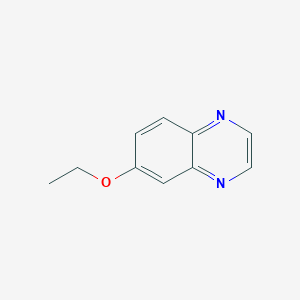
![1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione](/img/structure/B1626245.png)
